molecular formula C19H25FO3 B1264581 Fluorohydroxyandrostenedione CAS No. 357-09-5

Fluorohydroxyandrostenedione

Cat. No.: B1264581
CAS No.: 357-09-5
M. Wt: 320.4 g/mol
InChI Key: SHJZUHWENQCCJH-YQAXKJAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorohydroxyandrostenedione (CAS 357-09-5) is a synthetic C19 steroid derivative with the molecular formula C19H25FO3 and a molecular weight of 320.44 g/mol . It is structurally characterized by a 9α-fluoro and 11β-hydroxy substitution on the androstenedione backbone (Δ4-androstene-3,17-dione) . Toxicological studies classify it as an experimental teratogen, with reproductive effects observed in rodent models at doses as low as 12 mg/kg (subcutaneous administration) .

Properties

CAS No.

357-09-5

Molecular Formula

C19H25FO3

Molecular Weight

320.4 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H25FO3/c1-17-10-16(23)19(20)14(13(17)5-6-15(17)22)4-3-11-9-12(21)7-8-18(11,19)2/h9,13-14,16,23H,3-8,10H2,1-2H3/t13-,14-,16-,17-,18-,19-/m0/s1

InChI Key

SHJZUHWENQCCJH-YQAXKJAASA-N

SMILES

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4=O)C)O)F

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CCC4=O)C)O)F

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4=O)C)O)F

Synonyms

fluorohydroxyandrostenedione

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Fluorohydroxyandrostenedione belongs to a broader class of fluorinated and hydroxylated steroid derivatives. Below is a detailed comparison with key analogues:

Fluoxymesterone (CAS 76-43-5)

  • Structure : 9α-Fluoro-11β,17β-dihydroxy-17α-methyl-4-androstene-3-one .
  • Key Differences :
    • This compound lacks the 17α-methyl group present in fluoxymesterone.
    • Fluoxymesterone exhibits potent androgenic and anabolic activity, whereas this compound is primarily an enzyme inhibitor with minimal androgenic effects .

6α-Hydroxyandrostenedione

  • Structure : Androst-4-ene-3,17-dione with a 6α-hydroxy substitution .
  • Key Differences :
    • The absence of a fluorine atom reduces its metabolic stability compared to this compound.
    • 6α-Hydroxyandrostenedione is a weaker inhibitor of aromatase enzymes but shows stronger binding to estrogen receptors .

17-Oxodexamethasone (NSC 50909)

  • Structure : 9-Fluoro-11β-hydroxy-16α-methyl-androsta-1,4-diene-3,17-dione .
  • Key Differences :
    • The 1,4-diene structure in 17-oxodexamethasone enhances glucocorticoid receptor affinity, unlike this compound, which lacks anti-inflammatory activity.
    • 17-Oxodexamethasone is used in inflammation research, while this compound is studied for adrenal steroidogenesis modulation .

Atamestane (MDL 102253)

  • Structure : 1-Methyl-androsta-1,4-diene-3,17-dione with a 10α-aziridine group .
  • Key Differences: Atamestane is a selective aromatase inhibitor, whereas this compound targets 11β-hydroxylase.

Pharmacological and Toxicological Data Comparison

Compound Target Enzyme/Receptor ED50 (mg/kg) Teratogenicity (Lowest Observed Dose) Key Clinical Applications
This compound 11β-Hydroxylase 12 (scu-mus) 12 mg/kg (subcutaneous, mice) Adrenal hyperplasia research
Fluoxymesterone Androgen receptor 0.5 (orl-rat) Not reported Hypogonadism, anemia therapy
17-Oxodexamethasone Glucocorticoid receptor 0.1 (ip-rat) 1 mg/kg (intraperitoneal, mice) Inflammation models
Atamestane Aromatase 2.5 (orl-rat) 50 mg/kg (oral, rats) Breast cancer research

Structural and Functional Insights

  • Fluorine Substitution: The 9α-fluoro group in this compound enhances metabolic stability and enzyme-binding affinity compared to non-fluorinated analogues like 6α-hydroxyandrostenedione .
  • Hydroxy Group Position : The 11β-hydroxy moiety is critical for inhibiting 11β-hydroxylase, distinguishing it from 17β-hydroxylated steroids (e.g., fluoxymesterone) that primarily target androgen receptors .

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